1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 4-methylphenyl group and an imidazole moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: Utilizing light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel . Major products formed from these reactions include various substituted piperazine and imidazole derivatives .
Scientific Research Applications
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): Another phenylpiperazine derivative with distinct biological activities.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Known for its psychoactive effects, often used in combination with BZP.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20Cl2N4 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)imidazol-2-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-12-2-4-13(5-3-12)18-11-8-16-14(18)17-9-6-15-7-10-17;;/h2-5,8,11,15H,6-7,9-10H2,1H3;2*1H |
InChI Key |
HXXONBIZNXKZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.